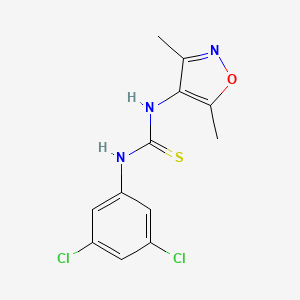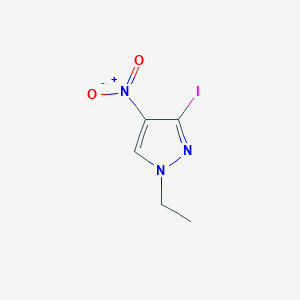
1-(3,5-Dichlorophenyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DICHLOROPHENYL)-N’-(3,5-DIMETHYL-4-ISOXAZOLYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group attached to a 3,5-dichlorophenyl ring and a 3,5-dimethyl-4-isoxazolyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DICHLOROPHENYL)-N’-(3,5-DIMETHYL-4-ISOXAZOLYL)THIOUREA typically involves the reaction of 3,5-dichloroaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DICHLOROPHENYL)-N’-(3,5-DIMETHYL-4-ISOXAZOLYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-DICHLOROPHENYL)-N’-(3,5-DIMETHYL-4-ISOXAZOLYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-DICHLOROPHENYL)-N’-(3,5-DIMETHYL-4-ISOXAZOLYL)THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-DICHLOROPHENYL)-N’-(4-METHYL-4-ISOXAZOLYL)THIOUREA
- N-(3,5-DICHLOROPHENYL)-N’-(3,5-DIMETHYL-5-ISOXAZOLYL)THIOUREA
Uniqueness
N-(3,5-DICHLOROPHENYL)-N’-(3,5-DIMETHYL-4-ISOXAZOLYL)THIOUREA is unique due to the specific substitution pattern on the phenyl and isoxazole rings, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C12H11Cl2N3OS |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)thiourea |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-6-11(7(2)18-17-6)16-12(19)15-10-4-8(13)3-9(14)5-10/h3-5H,1-2H3,(H2,15,16,19) |
InChI Key |
QBNLLJANIRSERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzamide](/img/structure/B10902891.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10902898.png)
![4-butoxy-N-{4-oxo-2-[2-(prop-2-en-1-yloxy)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide](/img/structure/B10902904.png)
![2-[(3-bromophenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]butanehydrazide](/img/structure/B10902919.png)

![3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10902944.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10902949.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B10902953.png)
![N-benzyl-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10902969.png)

![1-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10902980.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B10902982.png)

![5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10902991.png)
